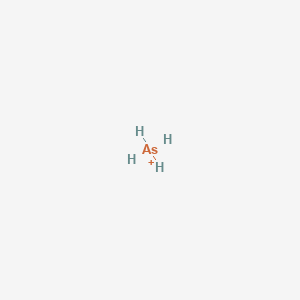

Arsonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsonium is an arsenic hydride, an onium cation and an arsonium ion. It is a conjugate acid of an arsane.

Scientific Research Applications

Ultraviolet Absorbance of Arsonium Salts

Arsonium salts are characterized by their unique ultraviolet absorbance spectra, with sharp peaks in the 2400–2800 A region. Their absorbance values can be influenced by solvent changes or the presence of impurities like triphenylarsine oxide. This property makes arsonium salts useful in analytical chemistry, particularly when precise measurements of peak positions are required (Loach, 1969).

Thermal Stability of Arsonium Salts

Research into the compositions and thermal stabilities of tetraphenylarsonium and triphenylmethylarsonium salts revealed that tetraphenylarsonium salts are more thermally stable than triphenylmethylarsonium salts. These findings are crucial in determining the appropriate use of arsonium salts in various applications (Loach, 1969).

Detection in Seafoods and Urine

Arsonium compounds have been successfully detected in edible marine tissues and human urine. A specific method involving high-performance liquid chromatography and thermochemical hydride generation-atomic absorption spectrometry was developed for this purpose. This indicates the potential of arsonium compounds in bioanalytical chemistry (Momplaisir et al., 1991).

Nanocarriers for Intracellular Therapeutics

Arsonium-functionalised gold nanoparticles have been studied as potential nanocarriers for intracellular therapeutics. This highlights the role of arsonium compounds in the development of novel drug delivery systems (Lalwani et al., 2015).

properties

Product Name |

Arsonium |

|---|---|

Molecular Formula |

AsH4+ |

Molecular Weight |

78.953 g/mol |

IUPAC Name |

arsanium |

InChI |

InChI=1S/AsH4/h1H4/q+1 |

InChI Key |

VUEDNLCYHKSELL-UHFFFAOYSA-N |

SMILES |

[AsH4+] |

Canonical SMILES |

[AsH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)